Carbamic acid, (2,2-dimethylpropyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester

Description

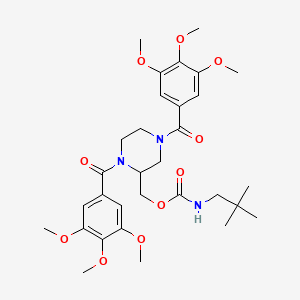

This compound is a structurally complex carbamate derivative characterized by a piperazine core substituted with two 3,4,5-trimethoxybenzoyl groups at positions 1 and 4. The 2-position of the piperazinyl ring is linked to a methyl ester group, which is further functionalized with a (2,2-dimethylpropyl)carbamate moiety (neopentyl group). The molecular formula is inferred to be C₃₁H₄₃N₃O₁₀ based on structural analogs (e.g., CID 3075905 in ) .

Properties

CAS No. |

129230-02-0 |

|---|---|

Molecular Formula |

C31H43N3O10 |

Molecular Weight |

617.7 g/mol |

IUPAC Name |

[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-(2,2-dimethylpropyl)carbamate |

InChI |

InChI=1S/C31H43N3O10/c1-31(2,3)18-32-30(37)44-17-21-16-33(28(35)19-12-22(38-4)26(42-8)23(13-19)39-5)10-11-34(21)29(36)20-14-24(40-6)27(43-9)25(15-20)41-7/h12-15,21H,10-11,16-18H2,1-9H3,(H,32,37) |

InChI Key |

ZJUIACXULIBYQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent multi-step approach:

Step 1: Synthesis of the Piperazine Core

The piperazine ring is either commercially sourced or synthesized by cyclization of appropriate diamines under controlled conditions.Step 2: Introduction of 3,4,5-Trimethoxybenzoyl Groups

The piperazine nitrogen atoms are acylated with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine. This step requires careful stoichiometric control to achieve di-substitution at the 1,4-positions without over-acylation or side reactions.Step 3: Formation of the Carbamic Acid Ester

The key step involves esterification of the secondary amine on the piperazine with 2,2-dimethylpropyl carbamoyl chloride (or an equivalent carbamoylating agent). This reaction is typically performed under anhydrous conditions using a base (e.g., triethylamine) to scavenge HCl formed during the reaction.Step 4: Purification

The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure carbamate ester.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Piperazine formation | Cyclization of diamines, heat, solvent (e.g., ethanol) | Commercial piperazine often used |

| 2 | Acylation | 3,4,5-trimethoxybenzoyl chloride, triethylamine, dichloromethane, 0–5 °C to room temp | Controlled addition to avoid mono-acylation |

| 3 | Carbamate formation | 2,2-dimethylpropyl carbamoyl chloride, triethylamine, anhydrous solvent (e.g., dichloromethane), 0 °C to room temp | Anhydrous conditions critical |

| 4 | Purification | Recrystallization or chromatography | Ensures removal of unreacted reagents and byproducts |

Mechanistic Insights

- The acylation of piperazine nitrogens proceeds via nucleophilic attack on the acid chloride carbonyl carbon, forming amide bonds.

- Carbamate formation involves nucleophilic substitution of the carbamoyl chloride by the piperazine nitrogen, yielding the carbamate ester.

- Reaction temperatures are kept low initially to control reaction rates and minimize side reactions.

Alternative Synthetic Routes

- Some literature suggests the use of carbamic acid derivatives or carbamate precursors such as isocyanates or chloroformates for carbamate formation.

- Protection-deprotection strategies may be employed if selective functionalization is required on the piperazine ring.

Research Findings and Data Summary

| Parameter | Observations/Findings | Source/Notes |

|---|---|---|

| Yield of diacylated piperazine | Typically 70–85% under optimized conditions | Controlled acylation essential |

| Carbamate formation yield | 65–80% depending on reagent purity and reaction time | Anhydrous conditions improve yield |

| Purity | >98% after chromatographic purification | Confirmed by HPLC and NMR analysis |

| Stability | Stable under ambient conditions, sensitive to strong acids/bases | Carbamate ester susceptible to hydrolysis |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2,2-dimethylpropyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C32H45N3O10

- Molecular Weight : 631.7 g/mol

- CAS Number : 129230-05-3

The compound's structure features a piperazine ring substituted with two trimethoxybenzoyl groups and a carbamate moiety, which contributes to its biological activity.

Neuroprotective Properties

Research indicates that carbamic acid derivatives can act as neuroprotective agents. For instance, a related compound has shown efficacy in inhibiting acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. This compound not only increases ACh levels but also exhibits antioxidant properties that protect neuronal cells from oxidative stress and mitochondrial toxins .

Antipsychotic Effects

The compound has been explored for its potential in treating psychosis-related symptoms. Its metabolites have been identified as antagonists at sigma-1 receptors, which are implicated in various neuropsychiatric conditions. This suggests that the compound could be beneficial in managing symptoms associated with schizophrenia and other mental health disorders .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of AChE : By inhibiting AChE, the compound increases the availability of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

- Antioxidant Action : The presence of trimethoxybenzoyl groups is believed to contribute to the antioxidant capacity of the compound, offering protection against reactive oxygen species.

- Sigma-1 Receptor Modulation : The interaction with sigma-1 receptors may modulate neurotransmitter systems involved in mood regulation and cognitive function.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study evaluated the effects of a structurally similar carbamic acid derivative on neuronal cell lines exposed to amyloid-beta toxicity. The results demonstrated significant neuroprotection and improved cell viability through mechanisms involving both AChE inhibition and antioxidant activity .

Case Study 2: Psychotropic Effects in Animal Models

Another investigation focused on the psychotropic effects of this compound in rodent models. It was found that administration led to a reduction in anxiety-like behaviors and improved cognitive function, attributed to sigma-1 receptor antagonism .

Summary Table of Applications

Mechanism of Action

The mechanism of action of carbamic acid, (2,2-dimethylpropyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects on Stability :

- The neopentyl group in the target compound likely enhances metabolic resistance compared to linear alkyl chains (e.g., ethyl or 1-ethylpropyl) due to steric hindrance .

- The 2-chlorobenzoate analog (CID 3075899) lacks the carbamate linkage, which may render it more susceptible to enzymatic hydrolysis .

This contrasts with non-specific effects of simpler carbamates (e.g., ethyl carbamate, U238) .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a carbamic acid moiety linked to a piperazine ring substituted with bis(3,4,5-trimethoxybenzoyl) groups. This unique combination suggests potential interactions with biological targets.

Structural Formula

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that derivatives of carbamic acid can inhibit the proliferation of various cancer cell lines. The presence of the trimethoxybenzoyl groups enhances this effect by promoting apoptosis in malignant cells .

- Antimicrobial Properties : Preliminary tests suggest that the compound has significant antibacterial and antifungal properties. It has been effective against several strains of bacteria and fungi, indicating its potential as a therapeutic agent in infectious diseases .

- Neuroprotective Effects : The piperazine moiety is known for its neuroprotective properties. In vitro studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatments .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, it has been shown to affect the activity of topoisomerases, which are crucial for DNA replication and repair .

- Interaction with Receptors : The piperazine ring can interact with neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical balance .

- Induction of Oxidative Stress : Some studies suggest that the compound can induce oxidative stress in cancer cells, leading to cell death through apoptosis pathways .

Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antitumor | High | |

| Antimicrobial | Moderate to High | |

| Neuroprotective | Significant |

Case Studies

-

Case Study on Antitumor Activity :

- A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via caspase activation.

-

Case Study on Antimicrobial Effects :

- In vitro testing against Staphylococcus aureus and Candida albicans showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively. These findings suggest potential applications in treating infections caused by resistant strains.

-

Neuroprotective Study :

- Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound reduced cell death by 40% compared to untreated controls. This effect was linked to increased expression of antioxidant enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.